An In-depth Technical Guide to the Chemical Properties of 1H,1H,9H-Hexadecafluoro-1-nonanol
An In-depth Technical Guide to the Chemical Properties of 1H,1H,9H-Hexadecafluoro-1-nonanol
This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and environmental fate of 1H,1H,9H-Hexadecafluoro-1-nonanol. The information is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
1H,1H,9H-Hexadecafluoro-1-nonanol is a fluorinated alcohol with a nine-carbon chain.[1][2] Its structure is characterized by a high degree of fluorination, which imparts unique properties such as chemical inertness and high hydrophobicity.
Table 1: Physical and Chemical Properties of 1H,1H,9H-Hexadecafluoro-1-nonanol
| Property | Value | Reference |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononan-1-ol | [2] |
| Synonyms | 1H,1H,9H-Perfluoro-1-nonanol | [3] |
| CAS Number | 376-18-1 | [2][4] |
| Molecular Formula | C9H4F16O | [4] |
| Molecular Weight | 432.1019 g/mol | [4] |
| Appearance | White to almost white powder or crystals | [3] |
| Melting Point | 57-60 °C | [3] |
| Boiling Point | 155-156 °C at 200 mmHg | [5] |
| Purity (typical) | >97.0% (GC) | [3] |
Synthesis and Purification
The primary method for synthesizing 1H,1H,9H-Hexadecafluoro-1-nonanol is through a process called fluorotelomerization . This process is a common method for producing fluorinated compounds.
General Synthesis Workflow: Fluorotelomerization
Caption: General workflow for the synthesis of 1H,1H,9H-Hexadecafluoro-1-nonanol via fluorotelomerization.
Experimental Protocol: General Fluorotelomerization
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Reaction Setup: A pressure-resistant reaction vessel is charged with a telogen (an alcohol such as methanol) and a radical initiator.
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Introduction of Taxogen: The taxogen, tetrafluoroethylene (TFE), is introduced into the reactor in excess.
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Reaction Conditions: The reaction is typically carried out under elevated temperature and pressure to facilitate the free-radical polymerization. The specific conditions will influence the distribution of telomer chain lengths.
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Work-up: After the reaction is complete, the vessel is cooled, and the excess TFE is vented. The resulting mixture contains a distribution of fluorotelomer alcohols with varying perfluoroalkyl chain lengths.
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Purification: The desired 1H,1H,9H-Hexadecafluoro-1-nonanol is separated from the mixture of telomers.
Purification: Recrystallization
A common method for purifying solid organic compounds like 1H,1H,9H-Hexadecafluoro-1-nonanol is recrystallization.
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Solvent Selection: A suitable solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
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Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent.
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Crystallization: The solution is allowed to cool slowly. As the solubility decreases, the pure compound crystallizes out, leaving impurities dissolved in the solvent.
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Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried.
Analytical Methodology
The purity and identity of 1H,1H,9H-Hexadecafluoro-1-nonanol are typically determined using chromatographic and spectroscopic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for this purpose.
Experimental Protocol: GC-MS Analysis of Fluorotelomer Alcohols
The following is a general protocol for the analysis of fluorotelomer alcohols using GC-MS:
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Sample Preparation:
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Accurately weigh a small amount of the sample (e.g., 1-10 mg).
-
Dissolve the sample in a suitable solvent, such as ethyl acetate or methanol, to a known concentration (e.g., 100 µg/mL).
-
If necessary, perform serial dilutions to bring the concentration within the linear dynamic range of the instrument.
-
-
GC-MS Instrumentation and Conditions:
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Gas Chromatograph: Equipped with a suitable capillary column (e.g., a mid-polar column like a DB-624).
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Injection: Use a splitless or pulsed splitless injection mode to enhance sensitivity.
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Oven Temperature Program: An optimized temperature ramp is used to separate the target analyte from any impurities. A typical program might start at a low temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp up to a final temperature of 250-300 °C.
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Mass Spectrometer: A quadrupole or triple quadrupole mass spectrometer is commonly used.
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Ionization Mode: Electron ionization (EI) is often used, though chemical ionization (CI) can provide higher sensitivity for some fluorinated compounds.[6][7]
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Acquisition Mode: Data can be acquired in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity in quantifying the target compound.
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-
Data Analysis:
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The retention time of the major peak is compared to that of a known standard of 1H,1H,9H-Hexadecafluoro-1-nonanol for identification.
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The mass spectrum of the peak is compared to a reference spectrum.
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Purity is estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
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Biological and Environmental Fate
While there is no specific information on signaling pathways directly involving 1H,1H,9H-Hexadecafluoro-1-nonanol, its classification as a fluorotelomer alcohol (FTOH) places it within a group of compounds with known metabolic and environmental degradation pathways. FTOHs are precursors to persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs).[1]
Metabolic Pathway of Fluorotelomer Alcohols
In biological systems, FTOHs can be metabolized through oxidation and conjugation pathways.[1][8] The metabolism of 8:2 FTOH has been studied as a model for this class of compounds.
Caption: Proposed metabolic pathway of fluorotelomer alcohols in hepatocytes.[1][9]
Atmospheric Degradation Pathway of Fluorotelomer Alcohols
FTOHs are volatile and can be released into the atmosphere, where they undergo degradation, primarily initiated by hydroxyl (•OH) radicals.[10][11] This atmospheric degradation is a significant source of PFCAs in the environment.[10][12]
Caption: Atmospheric degradation pathway of fluorotelomer alcohols leading to the formation of PFCAs.[10]
References
- 1. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H,1H,9H-Hexadecafluoro-1-nonanol | 376-18-1 | Benchchem [benchchem.com]
- 3. 1H,1H,9H-Hexadecafluoro-1-nonanol | 376-18-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 1H,1H,9H-Hexadecafluoro-1-nonanol [webbook.nist.gov]
- 5. 1H,1H,9H-Hexadecafluoro-1-nonanol | 376-18-1 [chemicalbook.com]
- 6. shimadzu.com [shimadzu.com]
- 7. pfascentral.org [pfascentral.org]
- 8. In vitro metabolism of 8-2 fluorotelomer alcohol: interspecies comparisons and metabolic pathway refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Degradation of fluorotelomer alcohols: a likely atmospheric source of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
